3-(Aminomethyl)pyridin-2-ol hydrobromide
Overview
Description
3-(Aminomethyl)pyridin-2-ol hydrobromide is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(Aminomethyl)pyridin-2-ol hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-2-ol hydrobromide typically involves the reaction of 3-(Aminomethyl)pyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt . The general reaction scheme can be represented as follows:
[ \text{C6H8N2} + \text{HBr} \rightarrow \text{C6H9BrN2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyridin-2-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-2-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: A closely related compound with similar chemical properties.
2-Aminopyridine: Another pyridine derivative with distinct chemical and biological activities.
4-(Aminomethyl)pyridine: A positional isomer with different reactivity and applications.
Uniqueness
3-(Aminomethyl)pyridin-2-ol hydrobromide is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(aminomethyl)-1H-pyridin-2-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOAULZDQOQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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